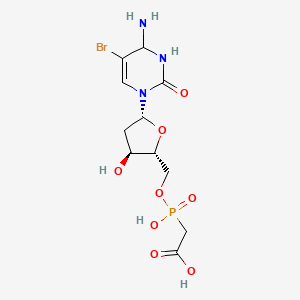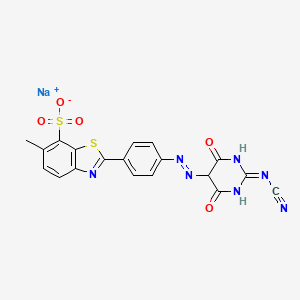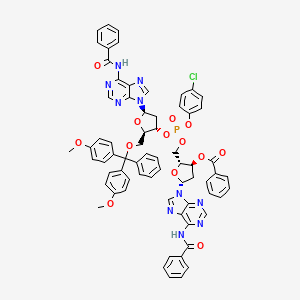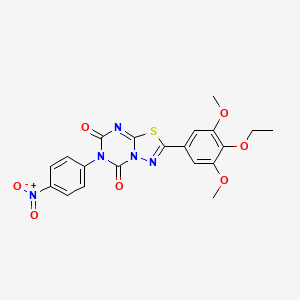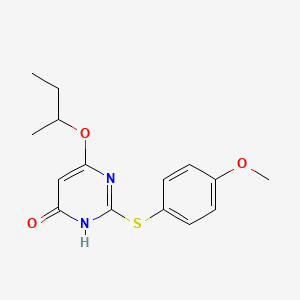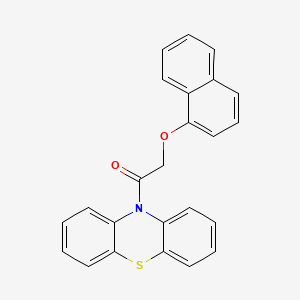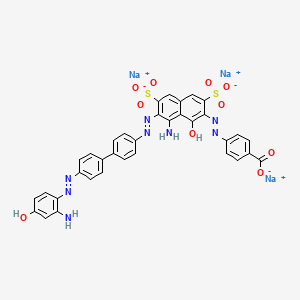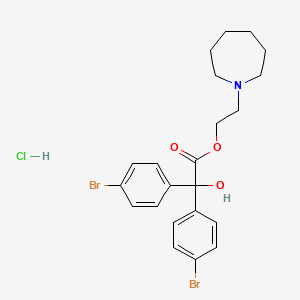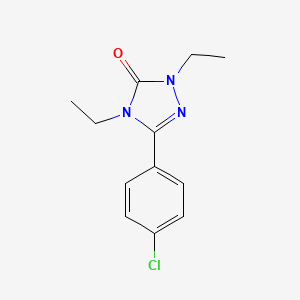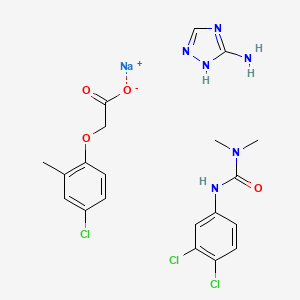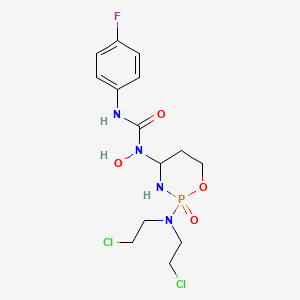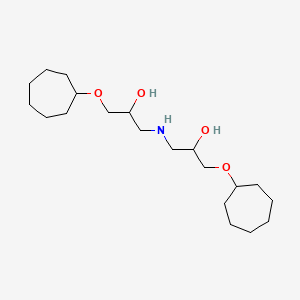
1,1'-Iminobis(3-(cycloheptyloxy)-2-propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Iminobis(3-(cycloheptyloxy)-2-propanol) is a complex organic compound characterized by its unique structure, which includes an imine group and cycloheptyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cycloheptyloxy)-2-propanol) typically involves the reaction of cycloheptyl alcohol with an appropriate imine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Iminobis(3-(cycloheptyloxy)-2-propanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cycloheptyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
1,1’-Iminobis(3-(cycloheptyloxy)-2-propanol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for treating certain diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-Iminobis(3-(cycloheptyloxy)-2-propanol) involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The cycloheptyloxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): This compound has a similar imine structure but with pentafluorobenzene substituents instead of cycloheptyloxy groups.
1,1’-Iminobis(3,1-propanediylimino)di(2-tetradecanol): Another related compound with different alkyl substituents.
Uniqueness
1,1’-Iminobis(3-(cycloheptyloxy)-2-propanol) is unique due to its cycloheptyloxy groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
89100-88-9 |
|---|---|
Molecular Formula |
C20H39NO4 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-cycloheptyloxy-3-[(3-cycloheptyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H39NO4/c22-17(15-24-19-9-5-1-2-6-10-19)13-21-14-18(23)16-25-20-11-7-3-4-8-12-20/h17-23H,1-16H2 |
InChI Key |
IPZSYIUKLKYLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OCC(CNCC(COC2CCCCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


